methyl pyridine-3-carboximidate
Overview
Description
Methyl pyridine-3-carboximidate is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, where the carboximidate group is attached to the third position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pyridine-3-carboximidate can be synthesized through several methods. One common method involves the reaction of pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Pyridine-3-carboxylic acid+MethanolThionyl chlorideMethyl pyridine-3-carboximidate+By-products
Another method involves the Pinner reaction, where pyridine-3-carbonitrile reacts with methanol under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pinner reaction due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl pyridine-3-carboximidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl pyridine-3-carboximidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of methyl pyridine-3-carboximidate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl pyridine-3-carboximidate can be compared with other similar compounds such as:
Pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboximidate group.
Pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidate group.
Methyl pyridine-2-carboximidate: Similar structure but with the carboximidate group attached to the second position of the pyridine ring.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl pyridine-3-carboximidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHHVXYCMFSEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438107 | |
Record name | 3-Pyridinecarboximidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57869-84-8 | |
Record name | 3-Pyridinecarboximidic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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